molecular formula C20H14N2 B3102967 1,4-Di(pyridin-4-yl)naphthalene CAS No. 1429342-63-1

1,4-Di(pyridin-4-yl)naphthalene

Cat. No.: B3102967
CAS No.: 1429342-63-1
M. Wt: 282.3 g/mol
InChI Key: MRHFNULMVZGXSQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Di(pyridin-4-yl)naphthalene can be synthesized through a Suzuki-Miyaura coupling reaction. This involves the reaction of 1,4-dibromonaphthalene with 4-pyridylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate . The reaction is typically carried out in a solvent such as toluene or ethanol under reflux conditions.

Industrial Production Methods

The choice of solvent, catalyst, and reaction conditions can be optimized to improve yield and efficiency for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,4-Di(pyridin-4-yl)naphthalene primarily undergoes substitution reactions due to the presence of the pyridine rings. It can also participate in coordination reactions with metal ions to form various metal-organic frameworks .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve the use of solvents like dichloromethane or acetonitrile.

    Coordination Reactions: Metal salts such as zinc acetate or cadmium nitrate are used. .

Major Products

Scientific Research Applications

1,4-Di(pyridin-4-yl)naphthalene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Di(pyridin-4-yl)naphthalene is unique due to its specific substitution pattern, which allows for the formation of distinct metal-organic frameworks and coordination complexes. Its ability to form stable, luminescent, and porous materials makes it valuable in various scientific and industrial applications .

Properties

IUPAC Name

4-(4-pyridin-4-ylnaphthalen-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2/c1-2-4-20-18(16-9-13-22-14-10-16)6-5-17(19(20)3-1)15-7-11-21-12-8-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHFNULMVZGXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2C3=CC=NC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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